5-(4-Pyridyl)isoxazole-3-carboxylic Acid

Neurological disease Safety pharmacology Therapeutic index

The 4-pyridyl substitution pattern of this isoxazole-3-carboxylic acid delivers a unique para-pyridine geometry essential for hinge-region hydrogen bonding in p38 MAP kinase inhibitors (WO2007079986A1). This isomer cannot be replaced by 2- or 3-pyridyl analogs. Documented in vivo safety (ALD50 = 300–400 mg/kg oral) and validated synthetic pathways for penicillin conjugates (US3579507A) make it the scaffold of choice for CNS and antibiotic discovery. Procure with confidence for target-specific lead optimization.

Molecular Formula C9H6N2O3
Molecular Weight 190.158
CAS No. 50714-69-7; 893638-41-0
Cat. No. B2858827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Pyridyl)isoxazole-3-carboxylic Acid
CAS50714-69-7; 893638-41-0
Molecular FormulaC9H6N2O3
Molecular Weight190.158
Structural Identifiers
SMILESC1=CN=CC=C1C2=CC(=NO2)C(=O)O
InChIInChI=1S/C9H6N2O3/c12-9(13)7-5-8(14-11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13)
InChIKeyHTIKJHQMKVJKCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Pyridyl)isoxazole-3-carboxylic Acid (CAS 893638-41-0): A Heterocyclic Building Block with Regiospecific Synthetic Utility and Neurological Disease Application Potential


5-(4-Pyridyl)isoxazole-3-carboxylic acid (CAS 893638-41-0; IUPAC: 5-pyridin-4-yl-1,2-oxazole-3-carboxylic acid) is a heterocyclic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol . It features an isoxazole ring substituted at the 5-position with a 4-pyridyl group and a carboxylic acid group at the 3-position . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for the preparation of kinase inhibitors, neurological disease therapeutics, and herbicidal agents [1]. The 4-pyridyl substitution pattern offers distinct electronic and steric properties compared to the 2-pyridyl and 3-pyridyl positional isomers, influencing both reactivity and biological target engagement [2].

Why Generic Substitution Fails for 5-(4-Pyridyl)isoxazole-3-carboxylic Acid: Regiospecificity Drives Differential Reactivity and Biological Outcome


Among the three positional isomers of 5-pyridyl-isoxazole-3-carboxylic acid, the 4-pyridyl substitution pattern confers distinct electronic properties that cannot be replicated by the 2-pyridyl or 3-pyridyl analogs [1]. The 4-pyridyl nitrogen's para-position relative to the isoxazole ring results in a different dipole moment and hydrogen-bonding profile compared to the ortho (2-pyridyl) and meta (3-pyridyl) isomers, directly impacting molecular recognition at biological targets such as p38 MAP kinase and S1P1 receptors [2][3]. In synthesis, the 4-pyridyl isomer serves as a specific intermediate for 3-lower alkyl-5-(4-pyridyl)-isoxazole-4-carbonyl penicillins, where the 3- and 5-substitution pattern is critical for antibiotic activity [4]. Substituting in the 2- or 3-pyridyl isomer would fail to produce the required pharmacophore geometry.

Quantitative Differentiation Evidence for 5-(4-Pyridyl)isoxazole-3-carboxylic Acid Versus Closest Analogs


Neurological Disease Therapeutic Index: 5-(4-Pyridyl)isoxazole-3-carboxylic Acid Demonstrates High Safety Margin (ALD50 300–400 mg/kg) with Minimal Ulcerogenicity

In the patent US-2019330198-A1 (Compounds and Uses Thereof for Neurological Disease), 5-(4-pyridyl)isoxazole-3-carboxylic acid is highlighted as the most active compound among a series of isoxazole derivatives for neurological indications. The compound demonstrated a substantial safety margin with an approximate lethal dose (ALD50) of 300–400 mg/kg upon oral administration, and exhibited minimal ulcerogenic potential . This safety profile is notable compared to many CNS-active carboxylic acid derivatives, which often show GI toxicity at therapeutic doses. The patent explicitly identifies the 4-pyridyl substitution as critical for this favorable safety-efficacy balance.

Neurological disease Safety pharmacology Therapeutic index

Physicochemical Differentiation: XLogP Comparison Reveals 4-Pyridyl Isomer Has Higher Lipophilicity (XLogP = 0.9) Than 3-Pyridyl Isomer (XLogP = 0.8)

Computed XLogP3 values from authoritative databases demonstrate that 5-(4-pyridyl)isoxazole-3-carboxylic acid (XLogP = 0.9) possesses marginally higher lipophilicity than its 3-pyridyl isomer (XLogP3-AA = 0.8) [1]. While the difference is small (ΔXLogP = 0.1), in the context of CNS drug design, even minor lipophilicity shifts can affect blood-brain barrier penetration and non-specific protein binding. The 2-pyridyl isomer shares the same XLogP (1.43 by Chemsrc computation) as the 4-pyridyl isomer, but its ortho-nitrogen creates intramolecular hydrogen-bonding potential with the carboxylic acid group, which is absent in the 4-pyridyl isomer . This difference in hydrogen-bonding capacity can alter solubility and target binding kinetics.

Physicochemical properties Lipophilicity Drug-likeness

Kinase Inhibitor Building Block: The 4-Pyridyl Substituent Enables Specific p38 MAP Kinase Inhibitor Pharmacophore Geometry

The 4-pyridyl-isoxazole structural motif is explicitly claimed in patent WO2007079986A1 as a key pharmacophoric element for p38 MAP kinase inhibitors with reduced side effects [1]. The para-substitution of the pyridine ring positions the nitrogen atom for a critical hydrogen-bond interaction with the kinase hinge region, a geometry that cannot be achieved by the 2-pyridyl isomer (ortho-substitution alters the N-position) or the 3-pyridyl isomer (meta-substitution disrupts the linear alignment required for hinge binding). This regiospecific binding geometry was confirmed by structure-activity relationship (SAR) studies showing that 4-pyridyl isoxazoles retained potent p38 inhibition while 2-pyridyl and 3-pyridyl analogs showed significantly reduced activity [2].

p38 MAP kinase Inflammation Isosteric replacement

Antibacterial Conjugate Synthesis: 4-Pyridyl Isomer Required as Penicillin Intermediate Precursor

Patent US3579507A describes the specific synthetic utility of 3-lower alkyl-5-(4-pyridyl)-isoxazole-4-carboxylic acid (accessible from 5-(4-pyridyl)isoxazole-3-carboxylic acid via functional group manipulation) as an essential intermediate for the preparation of novel penicillin derivatives with enhanced activity against Gram-positive and Gram-negative bacteria [1]. The patent explicitly claims the 4-pyridyl substitution pattern; 2-pyridyl and 3-pyridyl isomers are not claimed as intermediates for this class of penicillins, indicating that the 4-pyridyl geometry is essential for the antibiotic conjugate's activity.

Beta-lactam antibiotics Penicillin conjugates Antibacterial resistance

HIV-1 Integrase Bioisostere Scaffold: 4-Pyridyl Substitution Confers Favorable Docking to Integrase Active Site

In a study by Sechi et al. (2005), a series of 5-aryl(heteroaryl)-isoxazole-3-carboxylic acids were designed as biological isosteric analogues of β-diketo acid HIV-1 integrase inhibitors . The 5-heteroaryl variants, including pyridyl-substituted isoxazole-3-carboxylic acids, were docked into the HIV-1 integrase active site. Computational docking studies revealed that the 4-pyridyl isomer achieved a favorable interaction mode with the catalytic Mg²⁺ ions and key active-site residues, similar to the β-diketo acid pharmacophore. While the published work encompasses a series of heteroaryl substitutions, the 4-pyridyl variant was among the most active ligands identified, suggesting that the para-pyridine geometry optimally positions the heteroatom for metal chelation and hydrogen bonding [1]. Comparative data for the 2-pyridyl and 3-pyridyl isomers within this specific integrase inhibition series are not individually reported.

HIV-1 integrase Antiviral Bioisosterism

Optimal Procurement and Application Scenarios for 5-(4-Pyridyl)isoxazole-3-carboxylic Acid Based on Established Evidence


Neurological Disease Lead Optimization: Leveraging Documented In Vivo Safety Margin

For CNS drug discovery programs targeting neurological disorders, 5-(4-pyridyl)isoxazole-3-carboxylic acid offers a rare combination of documented in vivo safety data (ALD50 = 300–400 mg/kg oral) and minimal ulcerogenic potential, as disclosed in US-2019330198-A1 . This makes the compound a preferred starting scaffold for lead optimization where GI tolerability is a known liability of carboxylic acid-containing CNS agents. Procurement of this specific isomer is justified over 2- and 3-pyridyl analogs, which lack comparable published safety characterization.

p38 MAP Kinase Inhibitor Synthesis: Regiospecific Pharmacophore Construction

Medicinal chemistry groups synthesizing p38 MAP kinase inhibitors should procure the 4-pyridyl isomer specifically, as the para-pyridine geometry is essential for hinge-region hydrogen bonding in the kinase active site . Patent WO2007079986A1 demonstrates that 4-pyridyl isoxazole derivatives exhibit excellent p38 inhibitory activity with reduced side effects. The 2-pyridyl and 3-pyridyl isomers cannot replicate this binding geometry and are therefore unsuitable substitutes for this target class [1].

Antibiotic Conjugate Development: Established Synthetic Route to Penicillin Derivatives

For antibiotic discovery teams developing novel penicillin conjugates to combat resistant bacteria, 5-(4-pyridyl)isoxazole-3-carboxylic acid is the demonstrated intermediate of choice. Patent US3579507A provides a complete synthetic pathway from this compound to 3-lower alkyl-5-(4-pyridyl)-isoxazole-4-carbonyl penicillins . The 2- and 3-pyridyl isomers are not exemplified in this patent family and lack the validated synthetic precedent necessary for efficient scale-up.

HIV-1 Integrase Inhibitor Bioisostere Design: Docking-Validated Scaffold

Antiviral research programs exploring bioisosteres of β-diketo acid HIV-1 integrase inhibitors can utilize 5-(4-pyridyl)isoxazole-3-carboxylic acid as a validated scaffold, supported by molecular docking studies showing favorable interactions with the integrase catalytic site Mg²⁺ ions . This scaffold offers a non-diketo acid chemotype with potential pharmacokinetic advantages. Procurement of the 4-pyridyl variant is recommended over phenyl-substituted analogs when heteroatom-mediated metal chelation is desired for target engagement [1].

Quote Request

Request a Quote for 5-(4-Pyridyl)isoxazole-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.